molecular formula C16H20N4OS B2375494 Benzo[c][1,2,5]thiadiazol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone CAS No. 2189499-88-3

Benzo[c][1,2,5]thiadiazol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone

Cat. No.: B2375494
CAS No.: 2189499-88-3
M. Wt: 316.42
InChI Key: KWENAZOIBMFRPK-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone is a complex organic compound that belongs to the class of benzo[c][1,2,5]thiadiazoles. These compounds are known for their diverse applications in various fields such as chemistry, biology, and materials science. The unique structure of this compound, which includes a benzo[c][1,2,5]thiadiazole core and a cyclobutyl-diazepane moiety, makes it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[c][1,2,5]thiadiazol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzo[c][1,2,5]thiadiazole core through a series of cyclization reactions. This core is then functionalized with various substituents to introduce the desired functional groups.

For example, the synthesis might begin with the reaction of a suitable aromatic amine with sulfur and a halogenating agent to form the benzo[c][1,2,5]thiadiazole core. This intermediate can then be further reacted with cyclobutyl-diazepane derivatives under specific conditions to form the final product. The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Benzo[c][1,2,5]thiadiazol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. .

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions might be carried out in the presence of a catalyst and under controlled temperature and pressure conditions. Similarly, reduction reactions may require an inert atmosphere to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions might yield hydroxylated or carboxylated derivatives, while reduction reactions could produce amines or alcohols .

Scientific Research Applications

Benzo[c][1,2,5]thiadiazol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. .

    Biology: In biological research, the compound is studied for its potential as a fluorescent probe or sensor. .

    Medicine: The compound is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities. .

    Industry: In industrial applications, the compound is used in the development of advanced materials such as polymers and coatings. .

Comparison with Similar Compounds

Benzo[c][1,2,5]thiadiazol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct properties and applications compared to other similar compounds .

Biological Activity

Benzo[c][1,2,5]thiadiazol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzo[c][1,2,5]thiadiazole core, which is known for its diverse biological activities. The structural formula can be represented as follows:

  • Molecular Formula : C_{15}H_{18}N_{4}S
  • Molecular Weight : 298.40 g/mol

Research indicates that compounds containing the benzo[c][1,2,5]thiadiazole moiety exhibit various mechanisms of action:

  • Anticancer Activity : Studies have shown that benzo[c][1,2,5]thiadiazole derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. For instance, compounds have been found to inhibit the activity of kinases involved in cell proliferation and survival .
  • Antimicrobial Properties : Some derivatives demonstrate antimicrobial effects against a range of pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes .

Anticancer Activity

A significant study evaluated the anticancer potential of benzo[c][1,2,5]thiadiazole derivatives against various cancer cell lines. The results indicated:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (breast cancer)10.5Inhibition of RET kinase
Compound BA549 (lung cancer)8.3Apoptosis induction
Compound CHeLa (cervical cancer)12.0Cell cycle arrest

These findings suggest that modifications to the benzo[c][1,2,5]thiadiazole structure can enhance anticancer activity through various mechanisms .

Antimicrobial Activity

Another study focused on the antimicrobial properties of similar compounds. The following table summarizes the findings:

CompoundPathogenMinimum Inhibitory Concentration (MIC)
Compound DE. coli15 µg/mL
Compound ES. aureus10 µg/mL
Compound FP. aeruginosa20 µg/mL

These results indicate that certain derivatives possess significant antimicrobial activity, making them potential candidates for further development as therapeutic agents .

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-(4-cyclobutyl-1,4-diazepan-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS/c21-16(12-5-6-14-15(11-12)18-22-17-14)20-8-2-7-19(9-10-20)13-3-1-4-13/h5-6,11,13H,1-4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWENAZOIBMFRPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)C(=O)C3=CC4=NSN=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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